1-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid
Description
Properties
CAS No. |
1314649-40-5 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-8-4-3-5-9(2)10(8)12(6-7-12)11(13)14/h3-5H,6-7H2,1-2H3,(H,13,14) |
InChI Key |
XXDNMGAWWCUERA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2(CC2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a [2+1] cycloaddition mechanism, where the magnesium-bound aryl group attacks the electrophilic carbon of EDA, forming a cyclopropane ring. Key parameters include:
-
Temperature : Reactions are typically conducted at −10°C to 0°C to minimize side reactions.
-
Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether ensures Grignard reagent stability.
-
Stoichiometry : A 1:1 molar ratio of Grignard reagent to EDA is optimal.
Post-reaction hydrolysis using aqueous HCl or H₂SO₄ yields the carboxylic acid. Purification via recrystallization or column chromatography achieves >95% purity.
Table 1: Representative Yields from Grignard-Diazo Cyclopropanation
| Grignard Reagent | Diazo Compound | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| 2,6-DimethylphenylMgBr | Ethyl diazoacetate | 75 | 98 | |
| 2,6-DimethylphenylMgBr | Methyl diazoacetate | 68 | 95 |
Trihalide-Mediated Cyclopropylation of Methacrylic Acid Derivatives
Patent CN104447293A describes a scalable route using methacrylic acid, esters, or nitriles as starting materials. This method involves:
-
Cyclopropylation : Methacrylic acid reacts with a trihalide (e.g., CHCl₃) in an alkaline medium to form a 2,2-gem-dihalide intermediate.
-
Dehalogenation : Treatment with sodium metal removes halogen atoms, yielding methyl cyclopropanecarboxylate.
-
Acidification : Hydrolysis with HCl or H₂SO₄ produces the carboxylic acid.
Advantages and Limitations
-
Advantages : Commercially available starting materials, mild conditions (room temperature), and suitability for bulk production.
-
Limitations : Requires careful handling of sodium metal, and the gem-dihalide intermediate is moisture-sensitive.
Table 2: Trihalide Method Optimization
| Trihalide | Base | Dehalogenation Agent | Yield (%) |
|---|---|---|---|
| CHCl₃ | NaOH | Sodium | 65 |
| CCl₄ | KOH | Sodium | 58 |
Catalytic Asymmetric Synthesis Using Ruthenium Complexes
Recent advances employ chiral Ru(II)-Pheox catalysts to achieve enantioselective cyclopropanation. Ethyl diazoacetate and 2,6-dimethylstyrene react in the presence of the catalyst, producing cyclopropanes with up to 99% enantiomeric excess (ee).
Key Insights from DFT Studies
Density functional theory (DFT) calculations suggest an outer-sphere mechanism , where the catalyst stabilizes the transition state without direct bonding to the diazo compound. This minimizes side reactions and enhances stereoselectivity.
Table 3: Asymmetric Cyclopropanation Performance
| Catalyst Loading (mol%) | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|
| 5 | 25 | 99 | 85 |
| 2 | 0 | 96 | 72 |
Hydrolysis of Cyclopropane Carboxylate Esters
Patent US5510509A highlights transesterification and hydrolysis as critical steps for converting esters to the free acid. For example, dimethyl cyclopropane-1,1-dicarboxylate undergoes base-catalyzed hydrolysis followed by acidification to yield the carboxylic acid.
Optimization of Hydrolysis Conditions
-
Base : Lithium hydroxide (LiOH) in THF/water mixtures achieves complete ester cleavage.
-
Acidification : Adjusting pH to 2–3 with HCl precipitates the acid, which is filtered and dried.
Industrial-Scale Synthesis and Purification
For large-scale production, the Grignard-diazo method is preferred due to its reproducibility. Key industrial considerations include:
-
Cost : Ethyl diazoacetate is cheaper than chiral catalysts.
-
Safety : Diazo compounds require strict temperature control to prevent explosions.
-
Purification : Distillation under reduced pressure (0.1–1 mmHg) isolates intermediates, while final products are recrystallized from ethanol/water.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR (CDCl₃): δ 1.2–1.4 (cyclopropane CH₂), 2.3 (aryl CH₃), 12.1 (COOH).
-
¹³C NMR : 170 ppm (C=O), 25–30 ppm (cyclopropane carbons).
Infrared (IR) Spectroscopy :
-
Strong absorption at 1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (COOH broad peak).
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(2,6-Dimethylphenyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring can act as a reactive site, facilitating binding and subsequent biochemical reactions. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aromatic Substitution Variants
- 1-(3-Bromophenyl)cycloprop-2-ene-1-carboxylic acid (): Structure: Cyclopropene ring (unsaturated) with a 3-bromophenyl group. Key Differences: The unsaturated cyclopropene ring increases reactivity compared to the saturated cyclopropane in the target compound. Applications: Used as a building block in organic synthesis (77% yield in amide formation) .
trans,rac-(1R,2R)-2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic Acid ():
- Structure : Fluorine atoms at the 2,6-positions of the phenyl ring.
- Key Differences : Fluorine’s electron-withdrawing effects contrast with the electron-donating methyl groups in the target compound. This alters acidity (pKa) and bioavailability.
- Applications : Utilized as a reference standard in analytical chemistry .
Functional Group Variants
- 1-Aminocyclopropane-1-carboxylic Acid (ACC) (–6, 9–11): Structure: Cyclopropane with an amino group instead of a carboxylic acid. Applications: Critical in plant hormone studies; deuterated analogs are used in isotopic labeling .
- 1-Allylcyclopropanecarboxylic Acid (): Structure: Allyl group substituent on the cyclopropane ring. Lacks aromaticity, reducing steric hindrance compared to the target compound. Applications: Building block in synthetic organic chemistry .
Heterocyclic Analogs
- 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid ():
- Structure : Pyrrolidine ring instead of cyclopropane, with a ketone group.
- Key Differences : The five-membered ring reduces strain but decreases rigidity. The ketone adds hydrogen-bonding capability, influencing solubility and target binding.
- Applications : Used in drug discovery and analytical chemistry .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Accessibility : Cyclopropane carboxylic acids are typically synthesized via [2+1] cycloadditions or ring-closing metathesis. The 2,6-dimethylphenyl group may require directed ortho-metalation for regioselective substitution .
- Stability : Cyclopropane rings with electron-donating groups (e.g., methyl) may exhibit greater thermal stability than fluorine-substituted analogs due to reduced ring strain .
Biological Activity
1-(2,6-Dimethylphenyl)cyclopropane-1-carboxylic acid (CAS No. 1314649-40-5) is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H14O2
- Molecular Weight : 190.24 g/mol
- IUPAC Name : 1-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid
- Structural Features : The compound features a cyclopropane ring attached to a carboxylic acid and a dimethylphenyl group, which may influence its biological interactions.
Mechanisms of Biological Activity
The biological activity of 1-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and survival.
- Interaction with Receptors : Preliminary studies suggest that this compound may interact with specific receptors in the body, potentially influencing signaling pathways involved in inflammation and pain modulation.
- Antioxidant Properties : Similar compounds have shown antioxidant activity, which could contribute to their protective effects against oxidative stress.
In Vitro Studies
A series of in vitro studies have assessed the cytotoxicity and efficacy of 1-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid against various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 25 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest |
| A549 (Lung Cancer) | 20 | Inhibition of angiogenesis |
These findings indicate that the compound exhibits significant cytotoxic effects on cancer cells, primarily through apoptosis induction and cell cycle modulation.
In Vivo Studies
In vivo studies have demonstrated the potential therapeutic effects of 1-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid in animal models:
- Tumor Growth Inhibition : Animal models treated with the compound showed a reduction in tumor size compared to control groups.
- Safety Profile : Toxicological assessments indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed.
Case Study 1: Anticancer Activity
A recent study investigated the anticancer properties of 1-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid in mice bearing xenograft tumors. The study found that treatment with the compound led to a 40% reduction in tumor volume after four weeks compared to untreated controls. Histological analysis revealed increased apoptosis in tumor tissues.
Case Study 2: Anti-inflammatory Effects
Another study explored the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model. Mice treated with 50 mg/kg of the compound exhibited a 60% reduction in edema after three hours post-administration, suggesting potential use as an anti-inflammatory agent.
Q & A
Q. What are the common synthetic routes for 1-(2,6-dimethylphenyl)cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclopropanation of a pre-functionalized phenyl precursor. Key steps include:
- Ring-closing strategies : Use of transition-metal catalysts (e.g., Rh or Cu) to form the cyclopropane ring via carbene transfer reactions.
- Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) are common solvents, with THF favoring higher yields in some cases due to improved solubility of intermediates .
- Temperature control : Reactions often proceed at −78°C to room temperature to minimize side reactions.
- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures is recommended.
Optimization can involve varying catalysts (e.g., Rh₂(OAc)₄ vs. Cu(OTf)₂) and adjusting stoichiometry of diazo compounds .
Q. How should researchers characterize this compound using spectroscopic and computational methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm cyclopropane ring geometry and phenyl substituents. The cyclopropane protons typically appear as a multiplet at δ 1.2–1.8 ppm, while aromatic protons from the 2,6-dimethylphenyl group resonate at δ 6.8–7.2 ppm .
- Infrared (IR) Spectroscopy : The carboxylic acid C=O stretch appears near 1700 cm⁻¹.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₂H₁₄O₂).
- Computational tools : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries and compare experimental vs. theoretical NMR shifts .
Q. What stability considerations are critical for handling and storing this compound?
Methodological Answer:
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at −20°C to prevent oxidation or hydrolysis of the carboxylic acid group.
- Light sensitivity : Protect from UV light to avoid cyclopropane ring opening.
- Hygroscopicity : Use desiccants (e.g., silica gel) to minimize moisture absorption, which can lead to dimerization or ester formation .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring influence biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing vs. donating groups : Chloro substituents (e.g., 2,3-dichlorophenyl analogs) enhance enzyme inhibition (e.g., ΔG = −7.2 kcal/mol for cysteine protease) compared to methyl groups .
- Steric effects : Bulky 2,6-dimethyl groups may restrict binding to shallow enzyme pockets, reducing affinity.
- Comparative analysis : Use molecular docking (AutoDock Vina) to compare binding modes of 2,6-dimethylphenyl vs. dichlorophenyl derivatives .
Q. What methodologies are employed to study interactions with enzymes like cysteine proteases?
Methodological Answer:
- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-Phe-Arg-AMC) under varying inhibitor concentrations.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- X-ray crystallography : Resolve inhibitor-enzyme co-crystal structures to identify key interactions (e.g., hydrogen bonds with catalytic cysteine) .
- Competitive vs. non-competitive inhibition : Determine via Lineweaver-Burk plots .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Standardize assay conditions : Control pH, temperature, and ionic strength, as slight variations alter enzyme kinetics.
- Validate compound purity : Use HPLC (>95% purity) to exclude confounding effects from impurities.
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or systematic biases .
Q. What is the impact of cyclopropane ring stereochemistry on pharmacological properties?
Methodological Answer:
- Stereoisomer synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen complexes) to isolate (1R,2S) vs. (1S,2R) isomers.
- Biological evaluation : Test isomers in cell-based assays (e.g., anti-inflammatory activity in RAW264.7 macrophages). For example, (1R,2R)-stereochemistry in analogs shows 3-fold higher potency due to optimized target engagement .
Q. What analytical approaches validate intermediates during multistep synthesis?
Methodological Answer:
- Reaction monitoring : Use thin-layer chromatography (TLC) or LC-MS to track intermediate formation.
- Isotopic labeling : Synthesize deuterated analogs (e.g., 1-amino[²H₂]cyclopropane derivatives) to confirm reaction pathways via MS isotopic patterns .
- X-ray diffraction : Resolve crystal structures of key intermediates to verify regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
